Lipophilicity and Predicted Solubility: A Quantified Differentiation from Non-Fluorinated and Mono-Halogenated Indazoles
5-Bromo-4-fluoro-1H-indazole exhibits a consensus Log P (cLogP) value of 2.4, representing a 0.44 increase in lipophilicity compared to the non-fluorinated analog 5-bromo-1H-indazole (cLogP = 1.96) and a substantial difference from the unsubstituted 1H-indazole (cLogP = 1.77) . This increased lipophilicity, attributed to the 4-fluoro substituent, is quantitatively linked to a predicted aqueous solubility (LogS ESOL) of -3.25, corresponding to approximately 0.12 mg/mL . This specific physicochemical signature influences membrane permeability and metabolic stability, factors that are often suboptimal in less lipophilic, non-fluorinated indazole scaffolds [1].
| Evidence Dimension | Lipophilicity (Consensus Log P) and Predicted Solubility (LogS ESOL) |
|---|---|
| Target Compound Data | cLogP = 2.4; LogS ESOL = -3.25 (0.12 mg/mL) |
| Comparator Or Baseline | 5-Bromo-1H-indazole (cLogP = 1.96); 1H-Indazole (cLogP = 1.77) |
| Quantified Difference | ΔcLogP = +0.44 (vs. 5-bromo-1H-indazole); ΔcLogP = +0.63 (vs. 1H-indazole) |
| Conditions | In silico prediction using SwissADME or similar computational models . |
Why This Matters
These quantitative physicochemical differences directly impact a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, making 5-bromo-4-fluoro-1H-indazole a more suitable starting point for lead optimization where enhanced lipophilicity and controlled solubility are desired.
- [1] Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
